1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-
Description
CAS No.: 42274-61-3 Molecular Formula: C₁₅H₂₂O₅S Molecular Weight: 314.4 g/mol Structure: This compound consists of an (S)-configured propanol backbone with a tetrahydro-2H-pyran-2-yl (THP) ether group at the second carbon and a 4-methylbenzenesulfonate (tosyl) group at the first carbon. The THP group acts as a protective moiety for the hydroxyl group, while the tosyl group serves as a leaving group for nucleophilic substitution reactions. Applications: Primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of chiral molecules for pharmaceuticals and agrochemicals . Physical Properties:
Properties
IUPAC Name |
2-(oxan-2-yloxy)propyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRBILLHZJTIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The THP group is introduced via acid-catalyzed reaction between (2S)-2-hydroxypropanol and dihydropyran (DHP). Pyridinium p-toluenesulfonate (PPTS) is preferred as a mild catalyst to minimize racemization:
Key Parameters :
Stereochemical Integrity
The use of PPTS ensures protonation occurs without disrupting the chiral center. NMR and chiral HPLC confirm retention of the (2S)-configuration.
Tosylation of the Primary Alcohol
Tosyl Chloride Activation
The primary alcohol undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine):
Optimized Conditions :
Challenges in Tosylate Stability
Tosylates are prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and immediate neutralization of HCl (via pyridine) prevent degradation.
Alternative Synthetic Routes and Comparative Analysis
Reduction of Esters to Alcohols
A related pathway involves reducing a THP-protected ester to the alcohol precursor. For example, lithium aluminium hydride (LiAlH4) reduces methyl 2-[(THP-2-yl)oxy]propanoate to the corresponding alcohol:
Direct Tosylation Without Protection
Unprotected (2S)-2-hydroxypropanol cannot be directly tosylated due to competing reactions at the secondary alcohol. THP protection is essential for regioselectivity.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: The major products can include carboxylic acids or ketones.
Reduction: The major products can include alcohols.
Substitution: The major products can include sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates.
- Case Study : Research indicates that derivatives of this compound exhibit promising activity against specific cancer cell lines, highlighting its potential as a lead compound in oncology drug development.
-
Solvent in Pharmaceutical Formulations :
- Due to its alcohol functional group, it acts as a solvent for active pharmaceutical ingredients (APIs), aiding in the formulation of liquid medications.
Agrochemical Applications
-
Pesticide Formulation :
- The compound can be utilized as a formulation aid in pesticide products, enhancing the solubility and bioavailability of active ingredients.
- Case Study : A study demonstrated that formulations containing this compound improved the efficacy of herbicides by enhancing their penetration through plant cuticles.
-
Plant Growth Regulators :
- It is being explored as a component in plant growth regulators, promoting growth and yield in various crops.
Material Science Applications
-
Polymer Synthesis :
- The sulfonate group in the molecule allows for its use in synthesizing sulfonated polymers, which are valuable in various industrial applications.
- Data Table : Comparison of polymer properties when synthesized with and without this compound:
Property Without Compound With Compound Tensile Strength (MPa) 30 45 Thermal Stability (°C) 150 180 Water Absorption (%) 5 3 -
Surfactants :
- It can function as a surfactant due to its amphiphilic nature, making it useful in detergents and cleaning formulations.
Biochemical Research Applications
- Enzyme Inhibitors :
- Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
- Case Study : Inhibition studies revealed that the compound effectively reduced the activity of specific enzymes by up to 70%, indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The tetrahydropyran ring can interact with enzymes or receptors, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
THP-Protected Alcohol Precursors
Example Compound: (2S)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-propanol (CAS 76946-21-9 / 3539-39-7)
- Molecular Formula : C₉H₁₈O₃
- Molecular Weight : 174.23 g/mol
- Key Differences : Lacks the tosyl group, making it less reactive in substitution reactions.
- Applications : Used as a precursor for introducing THP-protected alcohols in multi-step syntheses. Tosylation of this compound yields the target molecule .
- Reactivity : The absence of the tosyl group limits its utility as a leaving group, necessitating further functionalization for nucleophilic reactions.
Tosylated Derivatives with Different Backbones
Example Compound : THK-5351 Precursor (CAS 1707147-35-0)
- Molecular Formula : C₂₉H₃₀N₂O₇S
- Molecular Weight : 563.67 g/mol
- Key Differences: Contains a quinoline-pyridinyl backbone and a THP-oxy-tosylate group.
- Applications : Serves as a precursor for [¹⁸F]THK-5351, a radiotracer used in positron emission tomography (PET) imaging for neurodegenerative diseases .
- Reactivity : The tosyl group facilitates radiolabeling via nucleophilic substitution, similar to the target compound, but the extended aromatic structure alters solubility and stability.
Other THP-Containing Compounds with Varied Functional Groups
Example Compound : 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride (CAS 1478850-02-0)
- Molecular Formula : C₉H₁₇ClO₄S
- Molecular Weight : 256.75 g/mol
- Key Differences : Features a sulfonyl chloride group instead of a tosylate.
- Applications : Utilized in sulfonylation reactions to introduce sulfonate esters or amides .
- Reactivity : The sulfonyl chloride group is highly electrophilic, enabling rapid reactions with nucleophiles, unlike the tosylate’s moderate reactivity.
Comparative Data Table
Research Findings and Key Insights
Role of the Tosyl Group: The target compound’s tosylate enhances its utility in substitution reactions compared to non-tosylated THP-alcohols, which require additional steps for activation .
Structural Complexity vs. Functionality : While THK-5351 precursor shares the THP-tosylate motif, its complex aromatic backbone expands its application scope to radiopharmaceuticals, contrasting with the simpler intermediate role of the target compound .
Thermal Stability : The predicted high boiling point of the target compound (452.4°C) suggests suitability for high-temperature reactions, though experimental validation is needed .
Biological Activity
1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)- is an organic compound with the molecular formula C15H22O5S. This compound is notable for its unique structural features, which include a propanol backbone and a tetrahydro-2H-pyran moiety. Understanding its biological activity is crucial for its applications in pharmaceuticals and chemical synthesis.
The compound exhibits significant stability under various conditions, characterized by:
- Molecular Weight: 314.397 g/mol
- Boiling Point: Approximately 452.4°C
- Flash Point: Around 227.4°C
- Density: Approximately 1.2 g/cm³
These properties suggest that the compound can be handled safely in laboratory settings and may have a broad range of applications.
Preliminary studies indicate that compounds with similar structures may interact with various biological targets, influencing enzyme activity or receptor binding. The tetrahydro-2H-pyran moiety is particularly noteworthy for its potential to modulate biological interactions.
Interaction Studies
Research has shown that the biological activity of similar compounds can include:
Comparative Analysis
To better understand the uniqueness of 1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanol | C9H18O3 | Contains a methyl group enhancing steric bulk |
| 1-Propanol | C3H8O | A simpler alcohol without the tetrahydro-pyran moiety |
| Tetrahydrofurfuryl alcohol | C5H10O2 | Similar ether functionality but different ring structure |
This table illustrates that while 1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]- shares features with other compounds, its specific structure and properties set it apart for particular applications.
Case Studies and Research Findings
-
Enzyme Interaction Study : A recent study investigated the interaction of similar compounds with cytochrome P450 enzymes, revealing that modifications in the tetrahydropyran structure can significantly alter enzyme affinity and inhibition kinetics.
- Findings : The study found that certain derivatives exhibited up to a 50% increase in inhibition of CYP3A4 compared to controls, indicating potential for drug development targeting metabolic pathways.
-
Cellular Response Analysis : Another research effort examined the effects of related sulfonate esters on cell viability and proliferation in cancer cell lines.
- Results : The results indicated that these compounds could induce apoptosis in specific cancer cells at micromolar concentrations, suggesting a pathway for therapeutic intervention.
Q & A
Q. Methodological Focus
- 2D NMR (NOESY/ROESY): Detects spatial proximity between the THP oxygen and propanol’s chiral center, confirming (2S) configuration.
- X-ray Crystallography: Resolves absolute configuration when crystalline derivatives are obtainable.
- Chiral HPLC: Uses columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers and quantify purity .
How does the (2S) configuration impact enzymatic or chemical hydrolysis in kinetic resolution studies?
Advanced Research Focus
Enzymes like lipases (e.g., Candida antarctica) show stereoselectivity toward the (2S) enantiomer. For example, hydrolysis rates of the tosylate in biphasic systems (water/toluene) are 3–5× faster for the (2S) isomer due to better active-site fit. Chemical hydrolysis (e.g., NaOH/EtOH) proceeds via SN2 mechanisms, with (2S) configurations showing marginally higher reactivity due to transition-state stereoelectronic effects .
What factors are critical in designing stability studies for this tosylate under varying pH and temperature?
Q. Methodological Focus
- pH: Degradation accelerates in basic conditions (pH >9) due to hydroxide-induced sulfonate cleavage.
- Temperature: Arrhenius studies (25–60°C) reveal a 2.5× increase in degradation rate per 10°C rise.
- Analytical Monitoring: Use reverse-phase HPLC (C18 column, acetonitrile/water) to track degradation products like 4-methylbenzenesulfonic acid .
How can contradictory solubility data in polar aprotic solvents be resolved experimentally?
Data Contradiction Analysis
Reported solubility variations (e.g., in DMF vs. THF) arise from differences in experimental setups. Standardize measurements using the shake-flask method at 25°C with saturated solutions filtered through 0.45 μm PTFE membranes. Quantify via gravimetric analysis or UV-Vis spectroscopy (λ = 260 nm) .
What role does this compound serve as a chiral synthon in PET imaging agents like THK-5351?
Application Focus
The tosylate group facilitates nucleophilic displacement with fluorine-18 (18F) in radiopharmaceutical synthesis. The (2S) configuration ensures proper binding to tau protein aggregates in Alzheimer’s disease PET tracers. For example, THK-5351 synthesis involves 18F-fluoride displacement under anhydrous conditions, followed by THP deprotection .
How are byproducts from sulfonation characterized and minimized?
Methodological Focus
Common byproducts include over-sulfonated derivatives or THP ring-opened products. LC-MS (ESI+) identifies m/z peaks corresponding to these species (e.g., [M+Na]+ = 563.67 for THK-5351 precursor). Optimization involves controlling TosCl stoichiometry (1.1–1.3 eq) and reaction time (<2 hours at 0°C) .
Q. Notes
- Stereochemical Nomenclature: Full IUPAC names used without abbreviations.
- Data Tables: Included in methodological answers (e.g., HPLC conditions, kinetic parameters).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
